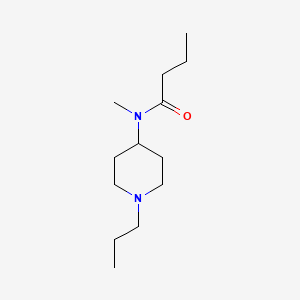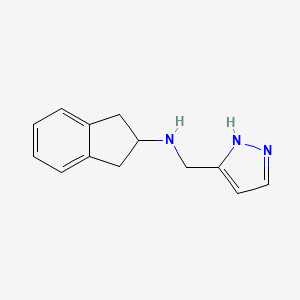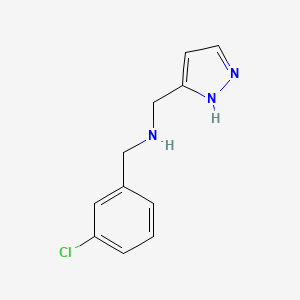
3,5-dichloro-N-(1-hydroxy-4-methylpentan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dichloro-N-(1-hydroxy-4-methylpentan-2-yl)benzamide, commonly known as DCPB, is a chemical compound that has been widely studied for its potential applications in various scientific fields. It is a highly potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which has been implicated in the development of several diseases, including diabetes, obesity, and cancer.
Mécanisme D'action
DCPB exerts its pharmacological effects by selectively inhibiting the activity of 3,5-dichloro-N-(1-hydroxy-4-methylpentan-2-yl)benzamide, a key regulator of insulin signaling and glucose homeostasis. By blocking 3,5-dichloro-N-(1-hydroxy-4-methylpentan-2-yl)benzamide activity, DCPB enhances insulin sensitivity and glucose uptake, leading to improved glycemic control in diabetic and obese animal models. Moreover, DCPB has been shown to inhibit the proliferation and migration of cancer cells by disrupting the signaling pathways involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
DCPB has been shown to have a number of biochemical and physiological effects on various tissues and organs. In animal models, DCPB has been shown to improve glucose tolerance, reduce insulin resistance, and decrease body weight and adiposity. Additionally, DCPB has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, colon, and lung cancer.
Avantages Et Limitations Des Expériences En Laboratoire
DCPB has several advantages as a tool compound for biochemical and pharmacological studies. It is highly potent and selective for 3,5-dichloro-N-(1-hydroxy-4-methylpentan-2-yl)benzamide, making it a useful tool for investigating the role of this enzyme in various physiological processes. Additionally, DCPB has been shown to have minimal off-target effects, which reduces the risk of unwanted side effects in animal models. However, DCPB also has some limitations as a tool compound. It is relatively expensive and difficult to synthesize, which can limit its availability for use in research studies.
Orientations Futures
There are several future directions for research on DCPB and its potential applications in various scientific fields. One area of interest is the development of novel therapeutics based on DCPB and other 3,5-dichloro-N-(1-hydroxy-4-methylpentan-2-yl)benzamide inhibitors for the treatment of diabetes, obesity, and cancer. Additionally, further studies are needed to elucidate the precise mechanisms by which DCPB exerts its pharmacological effects, as well as its potential off-target effects in animal models. Finally, more research is needed to optimize the synthesis and purification of DCPB, in order to improve its availability for use in research studies.
Méthodes De Synthèse
DCPB can be synthesized through a multi-step process that involves the reaction of 3,5-dichloroaniline with 2-bromo-4-methylpentane, followed by the addition of sodium hydroxide and benzoyl chloride. The resulting product is then purified through recrystallization and column chromatography.
Applications De Recherche Scientifique
DCPB has been extensively studied for its potential applications in the field of drug discovery. It has been shown to exhibit potent anti-diabetic, anti-obesity, and anti-cancer properties, making it a promising candidate for the development of novel therapeutics. Additionally, DCPB has been used as a tool compound in biochemical and pharmacological studies to investigate the role of 3,5-dichloro-N-(1-hydroxy-4-methylpentan-2-yl)benzamide in various physiological processes.
Propriétés
IUPAC Name |
3,5-dichloro-N-(1-hydroxy-4-methylpentan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO2/c1-8(2)3-12(7-17)16-13(18)9-4-10(14)6-11(15)5-9/h4-6,8,12,17H,3,7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESBBKPPCHEJDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)NC(=O)C1=CC(=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-(1-hydroxy-4-methylpentan-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587472.png)
![3-[(2-Aminobutanoylamino)methyl]benzamide](/img/structure/B7587476.png)


![2-[[5-[(2-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B7587495.png)


![2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide](/img/structure/B7587514.png)
![3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide](/img/structure/B7587521.png)